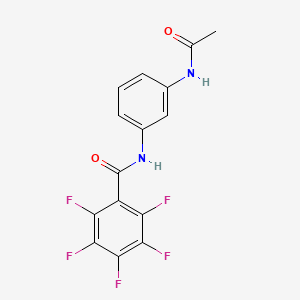

N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5N2O2/c1-6(23)21-7-3-2-4-8(5-7)22-15(24)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKHNJYAHGICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the acylation of 3-acetamidophenol with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the pentafluorobenzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*PFB: 2,3,4,5,6-Pentafluorobenzamide

Key Observations :

- Substituent Effects : Cyclohexyl and tert-butyl groups enhance hydrophobicity, while aromatic substituents (e.g., benzyl, chlorophenyl) influence π–π interactions and bioactivity .

- Stability : N-(2-Methylcyclohexyl)-PFB demonstrates high metabolic stability, with minimal hydrolysis in liver microsomes .

- Thermal Properties : Melting points vary widely, reflecting substituent bulk and crystallinity (e.g., 150°C for cyclohexyl vs. 40°C for tert-butyl derivatives) .

Metabolic and Toxicological Profiles

Q & A

Q. What are the standard synthetic routes for N-(3-acetamidophenyl)-2,3,4,5,6-pentafluorobenzamide in academic settings?

The compound is synthesized via nucleophilic acyl substitution between 3-acetamidoaniline and 2,3,4,5,6-pentafluorobenzoyl chloride. Methodological protocols involve:

- Coupling agents : Use of Cs₂CO₃ as a base in anhydrous DMF at 0°C to room temperature (yields ~76–97%) .

- Protecting groups : Boc-protected intermediates are common, with deprotection using trifluoroacetic acid (TFA) .

- Purification : Preparative TLC or HPLC for high-purity isolation, validated by ¹H/¹³C NMR and HRMS .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic P2₁/n space group, a = 7.16 Å, β = 99.2°) .

- NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (δ 7.0–8.3 ppm for benzamide groups) and fluorine coupling .

- HRMS : Validates molecular weight (e.g., m/z 365.2 [M+H]⁺ for analogous pentafluorobenzamides) .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis or oxidation .

- pH sensitivity : Stable in neutral buffers but degrades under extreme acidic/basic conditions .

- Thermal stability : Decomposition observed >150°C; DSC/TGA recommended for thermal profiling .

Advanced Research Questions

Q. What metabolic pathways are implicated in its enzymatic breakdown?

Studies on structurally related pentafluorobenzamides reveal:

- Cytochrome P450 oxidation : Primary pathway yielding hydroxylated metabolites, followed by glucuronidation/sulfation for excretion .

- Amide hydrolysis : Limited in rat microsomes (<5% conversion to free acids) due to steric hindrance from fluorinated aryl groups .

- Experimental design : Use hepatic microsomal incubations with NADPH cofactors, followed by LC-MS/MS metabolite profiling .

Q. How do fluorine substituents influence its reactivity and molecular interactions?

The pentafluorophenyl group:

- Electron-withdrawing effects : Reduces electron density on the benzamide ring, enhancing electrophilicity for nucleophilic substitutions .

- Halogen bonding : Fluorine atoms engage in C–F···π or C–F···H interactions, stabilizing crystal lattices (e.g., π–π stacking at 3.77 Å) .

- Solubility : Lipophilic fluorines reduce aqueous solubility but improve membrane permeability in biological assays .

Q. What computational strategies model its interactions with biological targets?

- Docking studies : Use crystallographic data (e.g., PDB-derived coordinates) to predict binding to enzymes like cytochrome P450 .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electrophilicity indices .

- MD simulations : Simulate lipid bilayer penetration for organelle-targeted probes .

Q. How to design experiments resolving contradictions in its inhibitory activity?

Conflicting data on enzyme inhibition (e.g., IC₅₀ variability) can be addressed by:

- Kinetic assays : Compare competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

- Structural analogs : Synthesize derivatives with modified acetamido/pentafluorophenyl groups to isolate pharmacophores .

- Control experiments : Include fluorinated negative controls (e.g., N-benzyl analogs) to rule out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.